molecular formula C8H8BF4K B7976694 Potassium trifluoro(4-fluoro-2-methylbenzyl)borate

Potassium trifluoro(4-fluoro-2-methylbenzyl)borate

Cat. No.: B7976694
M. Wt: 230.05 g/mol
InChI Key: CVPVGNXFDCSTEB-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-fluoro-2-methylbenzyl)borate (CAS 2828444-52-4) is an organotrifluoroborate salt with the molecular formula C₈H₈BF₄K and a molecular weight of 230.05 g/mol. This compound is characterized by its high purity, typically ≥98% . Organotrifluoroborates like this are prized in synthetic chemistry for their enhanced stability and handling compared to boronic acids, while still serving as versatile intermediates in cross-coupling reactions . A key research application of this reagent is in copper-mediated radical trifluoromethylation, a process used to introduce the trifluoromethyl (CF₃) group into organic molecules . The CF₃ group is highly valued in medicinal chemistry and materials science for its ability to profoundly influence a compound's metabolic stability, lipophilicity, and electronic properties . Furthermore, potassium trifluoroborate salts are investigated for their role in constructing new materials and in coordination chemistry, where non-covalent interactions can be exploited to design systems with specific properties . Researchers should handle this material with care, wearing appropriate personal protective equipment as it may be harmful if swallowed and cause skin or serious eye irritation . This product is intended for Research and Further Manufacturing Use Only and is strictly not for direct human use . It should be stored in an inert atmosphere at room temperature .

Properties

IUPAC Name

potassium;trifluoro-[(4-fluoro-2-methylphenyl)methyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF4.K/c1-6-4-8(10)3-2-7(6)5-9(11,12)13;/h2-4H,5H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPVGNXFDCSTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=C(C=C(C=C1)F)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF4K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Thermal Decomposition

A patent detailing the preparation of 1,2,4-trifluorobenzene offers insights into a diazotization-based method that can be adapted for synthesizing potassium trifluoro(4-fluoro-2-methylbenzyl)borate. The process involves two stages:

  • Formation of a Diazonium Fluoroborate Intermediate :

    • 4-Fluoro-2-methylbenzylamine reacts with sodium nitrite (NaNO₂) in a fluoroboric acid (HBF₄) aqueous solution (20–40% concentration) at temperatures below 5°C.

    • The reaction produces a diazonium fluoroborate intermediate, which is filtered and washed to remove impurities.

  • Thermal Decomposition :

    • The intermediate undergoes controlled thermal decomposition at 100–300°C, releasing nitrogen (N₂) and boron trifluoride (BF₃) gas.

    • The boron trifluoride is captured in an organic solvent (e.g., ether or tetrahydrofuran), while the residual product is purified via distillation to isolate the target compound.

This method emphasizes precise temperature control, with optimal yields (85%) achieved at 180°C for 2 hours.

Palladium-Catalyzed Cross-Coupling Reactions

A Suzuki-Miyaura coupling approach, adapted from protocols for analogous trifluoroborates, provides a scalable route. The general procedure involves:

  • Reagent Preparation :

    • 4-Fluoro-2-methylbenzylboronic acid is combined with potassium trifluoroborate (KBF₃) in a polar aprotic solvent (e.g., dimethylformamide or cyclopentyl methyl ether).

  • Catalytic Coupling :

    • Palladium acetate (Pd(OAc)₂) and a phosphine ligand (e.g., RuPhos) catalyze the reaction at 100°C in a 4:1 solvent-water mixture.

    • The reaction proceeds via oxidative addition and transmetallation steps, forming the desired borate complex.

Key Optimization Parameters :

  • Catalyst loading (5 mol% Pd(OAc)₂ and 10 mol% ligand).

  • Solvent choice: Cyclopentyl methyl ether enhances yield compared to dioxane.

Alkylation of Chloromethyltrifluoroborate

A third method, derived from N-alkylation studies, employs potassium chloromethyltrifluoroborate (KCH₂BF₃) as a precursor:

  • Alkylation Reaction :

    • KCH₂BF₃ reacts with 4-fluoro-2-methylbenzylamine in acetone or tetrahydrofuran (THF) at 100°C for 72 hours.

    • Base additives (e.g., triethylamine) facilitate deprotonation and nucleophilic substitution.

  • Workup and Purification :

    • The crude product is washed with cold ether and recrystallized from ethanol to achieve >90% purity.

Comparative Analysis of Synthesis Methods

MethodReagents/ConditionsYield (%)Purity (%)Key AdvantagesLimitations
DiazotizationNaNO₂, HBF₄, 180°C, ether8599.5Scalable, high purityRequires hazardous diazonium salts
Suzuki-MiyauraPd(OAc)₂, RuPhos, 100°C, CPME/H₂O78–9195–99Mild conditions, versatileCostly catalysts
AlkylationKCH₂BF₃, THF, 100°C, 72 h83–9190–95Simple workupLong reaction times

Reaction Optimization and Challenges

Temperature and Solvent Effects

  • Diazotization : Excessively high temperatures (>250°C) during decomposition lead to side products such as polyfluorinated aromatics.

  • Cross-Coupling : Water content in the solvent mixture (4:1 CPME/H₂O) is critical for stabilizing the palladium catalyst.

Purification Techniques

  • Distillation : Effective for removing low-boiling-point byproducts (e.g., BF₃ gas).

  • Recrystallization : Ethanol or ether recrystallization enhances purity but may reduce yield by 5–10%.

Industrial-Scale Production Considerations

  • Cost Efficiency : The diazotization method is preferred for large-scale synthesis due to lower catalyst costs.

  • Safety Protocols : BF₃ gas capture systems (e.g., ether scrubbers) are mandatory to prevent toxicity .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-fluoro-2-methylbenzyl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organotrifluoroborate and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or styrene derivatives, depending on the nature of the halide used. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Potassium trifluoro(4-fluoro-2-methylbenzyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(4-fluoro-2-methylbenzyl)borate in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -F) enhance electrophilicity, improving reactivity in cross-couplings. For example, para-CF₃-substituted styryltrifluoroborates achieved 78% yields in alkenylation reactions .
  • Electron-donating groups (e.g., -OCH₃) reduce electrophilicity, leading to lower yields (e.g., 54% for para-methylstyryltrifluoroborate) .
  • Steric effects : Ortho-substituted methyl groups (as in the target compound) may slow transmetalation steps in cross-couplings but improve regioselectivity.

Reactivity in Cross-Coupling Reactions

Potassium trifluoroborates are pivotal in Suzuki-Miyaura reactions. Comparative studies reveal:

  • Aryltrifluoroborates (e.g., potassium phenyltrifluoroborate) exhibit robust reactivity with aryl halides, forming biaryls in >80% yields under optimized conditions .
  • Alkenyl/alkynyltrifluoroborates : Potassium trifluoro(phenylethynyl)borate participates in alkyne umpolung reactions, enabling access to substituted alkynes .
  • Heteroaryltrifluoroborates : Derivatives like potassium trifluoro(N-methylindolo)borate show compatibility with heteroaryl halides, expanding access to pharmacophores .

Spectroscopic Properties

19F and 13C NMR data are critical for characterizing trifluoroborates:

  • Potassium trifluoro(4-fluorophenyl)ethynylborate (): 19F NMR signals at -115.9 (BF₃⁻) and -135.1 ppm (aryl-F) .
  • Potassium trifluoro(3-methoxyphenyl)ethynylborate (): 19F NMR at -135.0 ppm (BF₃⁻); methoxy carbon at 55.4 ppm in 13C NMR .
  • Target compound : Expected 19F NMR signals near -135 ppm (BF₃⁻) and -115 ppm (aryl-F), with methyl group protons resonating at ~2.3 ppm in 1H NMR.

Stability and Handling

Potassium trifluoroborates are generally air-stable but hygroscopic. Storage recommendations vary:

  • Potassium trifluoro(4-fluorobenzyl)borate : Room temperature under inert atmosphere .
  • Hydrophilic derivatives (e.g., 4-CH₂OH) : 4–8°C storage to prevent decomposition .
  • Safety : Most trifluoroborates carry warnings for skin/eye irritation (H315, H319) .

Biological Activity

Potassium trifluoro(4-fluoro-2-methylbenzyl)borate is a member of the organotrifluoroborate family, which has gained attention for its potential biological applications. This article explores the compound's biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and relevant case studies.

  • Molecular Formula : C7H6BF4K
  • Molecular Weight : 210.92 g/mol
  • Stability : Known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions essential for synthesizing complex organic molecules.

The biological activity of this compound can be attributed to its ability to form stable complexes with various biomolecules. Its mode of action typically involves:

  • Formation of Palladium Complexes : The compound acts as a reagent in cross-coupling reactions, forming palladium complexes that facilitate the synthesis of biologically active compounds.
  • Interaction with Proteins : Boron-containing compounds are known to interact with proteins through hydrogen bonding and minor covalent interactions, which may enhance their biological efficacy .

1. Antibacterial Activity

Boron compounds have demonstrated significant antibacterial properties, particularly against Gram-negative bacteria. Studies indicate that this compound may exhibit similar effects due to its structural characteristics.

  • Case Study : A study reported that boron-containing compounds could inhibit the growth of enteric bacteria, suggesting potential applications in antibiotic development .

3. Anticancer Activity

Boron compounds have been explored for their anticancer properties, particularly in targeting specific cancer cell pathways.

  • Mechanism : Bortezomib, a boron-containing compound, inhibits the proteasome pathway, leading to apoptosis in cancer cells. This mechanism highlights the potential of boron derivatives like this compound in cancer therapy .

Table 1: Biological Activities of Boron Compounds

Compound NameActivity TypeMechanismReference
AN2690AntifungalInhibits fungal cell wall synthesis
BortezomibAnticancerProteasome inhibition leading to apoptosis
This compoundAntibacterial/AntifungalPotential protein interaction via boron chemistry

Table 2: Comparative Study of Boron Compounds

CompoundIC50 (µM)Targeted PathwayReference
AN272810Fungal cell wall synthesis
Bortezomib5Proteasome inhibition
This compoundNot availablePotential interactions with bacterial proteins

Q & A

Q. What are the established synthetic routes for Potassium trifluoro(4-fluoro-2-methylbenzyl)borate, and how can reaction conditions be optimized?

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹¹B and ¹⁹F NMR : Confirm trifluoroborate structure (¹¹B: δ = -1.7 to -2.0 ppm, quadrupolar splitting; ¹⁹F: δ = -135 to -136 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M⁻ + K⁺]⁺).
  • X-ray Crystallography : Resolves borate geometry and potassium coordination .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluoro-2-methyl substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Q. How can stability and solubility be systematically evaluated under varying experimental conditions?

Q. What strategies resolve contradictions in reported synthetic yields for analogous trifluoroborates?

Methodological Answer: Discrepancies often arise from:

  • Purification Methods : Use of cold MeOH washes vs. recrystallization (e.g., 75% vs. 85% yields in vs. ).
  • Boronic Acid Purity : Pre-purify via column chromatography or sublimation.
  • Moisture Sensitivity : Conduct reactions under inert atmosphere to prevent hydrolysis.

Q. How can enantioselective applications of this compound be explored in asymmetric catalysis?

Methodological Answer:

  • Chiral Ligand Screening : Test with (R)-BINAP or Josiphos ligands in asymmetric allylic alkylation.
  • Dynamic Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC .

Safety and Handling Considerations

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Protective Gear : Nitrile gloves, safety goggles, and lab coats are mandatory.
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition .

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